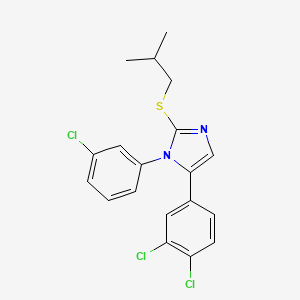![molecular formula C16H23N3O B2361469 N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415582-30-6](/img/structure/B2361469.png)
N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is an organic compound with a complex structure that includes a quinazoline core and a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products .
化学反应分析
Types of Reactions
N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the quinazoline core to tetrahydroquinazoline.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .
科学研究应用
N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
4-Methylcyclohexylamine: This compound shares the cyclohexyl group but lacks the quinazoline core.
Perfluoro-N-(4-methylcyclohexyl)piperidine: This compound has a similar cyclohexyl group but differs in its overall structure and properties.
Uniqueness
N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of a quinazoline core and a cyclohexyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11-6-8-12(9-7-11)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h10-12H,2-9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOKMHDSMPHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2361386.png)
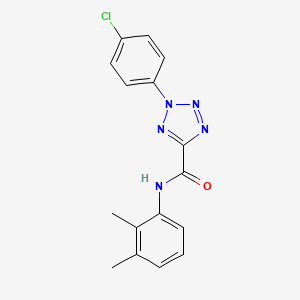
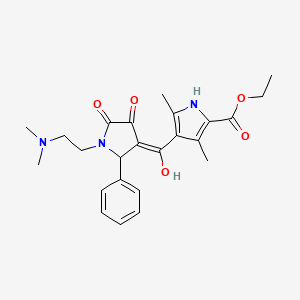
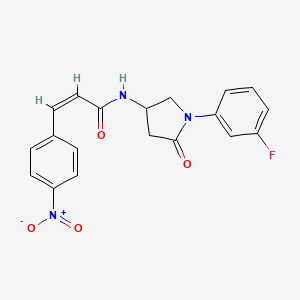
![2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2361394.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)
![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)
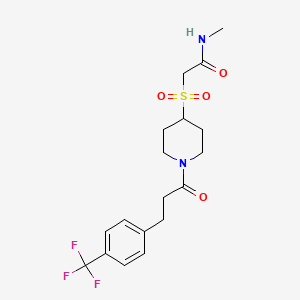
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)


